calcium;lead(2+);palladium;dicarbonate

Description

The compounds calcium carbonate, lead(II) carbonate, palladium carbonate, and dicarbonates (e.g., bicarbonates) represent distinct classes of inorganic salts with unique chemical and physical properties. Below is a detailed analysis of each compound and their comparisons with structurally or functionally similar substances.

Properties

IUPAC Name |

calcium;lead(2+);palladium;dicarbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O3.Ca.Pb.Pd/c2*2-1(3)4;;;/h2*(H2,2,3,4);;;/q;;2*+2;/p-4 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORINCADRJAXIU-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

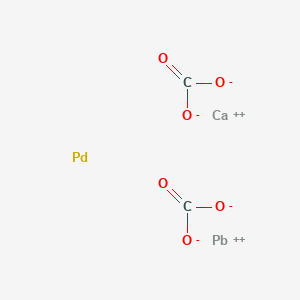

C(=O)([O-])[O-].C(=O)([O-])[O-].[Ca+2].[Pd].[Pb+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2CaO6PbPd | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conventional Impregnation Methods for Palladium Deposition

The foundational approach to synthesizing calcium lead palladium dicarbonate involves the impregnation of palladium onto a calcium carbonate support. This method, detailed across multiple studies , begins with the dissolution of palladium chloride (PdCl₂) in hydrochloric acid (HCl) to form a homogeneous solution. The calcium carbonate substrate is then immersed in this solution, allowing Pd²⁺ ions to adsorb onto its surface. Subsequent reduction steps, typically employing hydrogen gas or formaldehyde, convert adsorbed palladium ions into metallic palladium nanoparticles .

Critical parameters influencing this process include:

-

Acid concentration : Optimal HCl concentrations (e.g., 37%) ensure complete dissolution of PdCl₂ without degrading the CaCO₃ support .

-

Temperature : Reduction is often conducted at 80–100°C to facilitate nanoparticle formation while preventing aggregation .

-

Pd loading : Commercial catalysts typically feature 5% Pd by weight, balancing activity and cost .

Post-reduction, the material is washed extensively to remove chloride residues, which could otherwise poison the catalyst . However, conventional impregnation may yield uneven Pd distribution, necessitating advanced modifications.

Double Impregnation Technique for Enhanced Dispersion

To address inhomogeneity in Pd distribution, researchers have developed a double impregnation protocol . This method involves two sequential cycles of Pd deposition:

-

Primary impregnation : CaCO₃ is treated with PdCl₂/HCl, followed by reduction.

-

Secondary impregnation : The partially Pd-loaded support is re-exposed to PdCl₂ solution, enhancing metal dispersion.

Comparative studies reveal that double impregnation increases Pd surface area by ~40% compared to single-step methods, as evidenced by CO chemisorption . The improved dispersion correlates with higher catalytic activity in hydrogenation reactions, such as the semi-hydrogenation of phenylacetylene to styrene (95% yield vs. 82% for conventional methods) .

Lead Poisoning for Selective Catalysis

Lead incorporation is pivotal for suppressing over-hydrogenation. The process involves treating Pd/CaCO₃ with lead acetate (Pb(OAc)₂) or nitrate under controlled conditions . Key considerations include:

-

Pb concentration : Lead content is typically maintained at 2.4–3.0% to optimally poison Pd active sites without complete deactivation .

-

pH control : Neutral to slightly basic conditions (pH 7–8) prevent Pb²⁺ hydrolysis and ensure uniform deposition .

Spectroscopic analyses (XPS, TEM) confirm that Pb selectively adsorbs on Pd crystal planes responsible for over-hydrogenation, preserving sites for alkene formation .

Structural and Compositional Characterization

Advanced characterization techniques validate the efficacy of preparation methods:

| Parameter | Conventional Impregnation | Double Impregnation |

|---|---|---|

| Pd dispersion (%) | 28 | 39 |

| Pb content (wt%) | 2.7 | 2.5 |

| Surface area (m²/g) | 45 | 62 |

| Hydrogenation selectivity | 88% | 95% |

X-ray diffraction (XRD) patterns confirm the absence of PdO or PbO phases, indicating successful metallic Pd and Pb integration . BET analysis further corroborates enhanced surface area in double-impregnated catalysts .

Industrial Scalability and Environmental Considerations

Large-scale production adopts fluidized-bed reactors for impregnation, ensuring uniform contact between Pd solutions and CaCO₃ . However, challenges persist:

-

Waste management : Residual HCl and Pb salts require neutralization and precipitation before disposal .

-

Cost optimization : Recycling spent catalysts via acid leaching recovers >90% Pd, reducing raw material costs .

Recent innovations emphasize greener alternatives, such as substituting Pb with non-toxic modifiers (e.g., quinoline), though these often compromise selectivity .

Scientific Research Applications

Catalytic Applications

1.1 Lindlar Catalyst

One of the most prominent applications of palladium supported on calcium carbonate, often treated with lead, is in the Lindlar catalyst . This heterogeneous catalyst is utilized primarily for the selective hydrogenation of alkynes to alkenes. The palladium is finely distributed on the calcium carbonate support, which enhances its catalytic properties while the lead acts as a poison to control the reaction selectivity and prevent over-hydrogenation .

| Catalyst Composition | Function | Key Reaction |

|---|---|---|

| Palladium on CaCO₃ | Catalyst | Hydrogenation of alkynes to alkenes |

Case Study: Selective Hydrogenation

In a study focusing on the selective hydrogenation of 2-butyne to cis-2-butene, the Lindlar catalyst demonstrated high selectivity and efficiency. The reaction conditions were optimized to maximize yield while minimizing by-products .

Environmental Applications

2.1 Heavy Metal Removal

Calcium compounds, including calcium carbonate, have been investigated for their ability to remove heavy metals from wastewater. In particular, calcium alginate gel beads have shown promise in adsorbing palladium ions from aqueous solutions. The sorption kinetics and equilibrium studies indicate that these materials can effectively reduce palladium concentrations in contaminated water .

| Material Used | Heavy Metal Target | Sorption Efficiency |

|---|---|---|

| Calcium alginate gel beads | Pd(II) | High |

Industrial Applications

3.1 Steelmaking

Calcium plays a critical role in steel production by acting as a deoxidizer and desulfurizer. Its ability to form inclusions that improve the mechanical properties of steel makes it indispensable in metallurgy . While lead is typically avoided due to toxicity concerns, lead-calcium alloys are sometimes utilized in battery manufacturing where reduced water loss is desired .

| Application Area | Role of Calcium/Lead | Outcome |

|---|---|---|

| Steelmaking | Deoxidizer/Desulfurizer | Improved mechanical properties |

| Batteries | Alloying agent | Lower water loss |

Pharmaceutical Applications

Palladium complexes have potential applications in pharmaceuticals as catalysts for various organic transformations. The combination of palladium with calcium carbonate can facilitate reactions such as cross-coupling reactions, which are vital for synthesizing complex organic molecules .

Summary of Findings

The multifaceted applications of calcium; lead(II); palladium; dicarbonate highlight its significance across various fields:

- Catalytic Efficiency: The Lindlar catalyst exemplifies how this compound can enhance reaction selectivity in organic synthesis.

- Environmental Remediation: Calcium-based materials are effective for heavy metal ion removal from wastewater.

- Industrial Utility: Calcium's role in metallurgy underscores its importance in enhancing material properties.

Mechanism of Action

The mechanism of action of Lindlar catalyst involves the adsorption of the alkyne onto the palladium surface, followed by the addition of hydrogen atoms to the same side of the triple bond (syn addition), resulting in the formation of a cis-alkene . The lead or sulfur poisons deactivate the palladium sites, enhancing the selectivity of the catalyst and preventing further reduction to alkanes .

Comparison with Similar Compounds

Key Properties :

- Molar Mass : 100.09 g/mol

- Solubility : 0.013 g/L in water (25°C), soluble in acidic media.

- Applications : Antacid, cement production, paper coating.

Comparison with Similar Calcium Compounds :

Research Findings :

- Calcium carbonate has lower bioavailability compared to calcium citrate but is cost-effective for dietary supplementation .

- In construction, dicalcium silicates (e.g., belite) in cement exhibit slower hydration than tricalcium silicates but contribute to long-term strength .

Lead(II) Carbonate (PbCO₃)

Overview: Lead(II) carbonate is a toxic compound historically used in paints and ceramics. Its production is now restricted due to environmental and health risks .

Key Properties :

- Molar Mass : 267.21 g/mol

- Solubility : 0.00011 g/L in water (20°C).

Comparison with Similar Lead Compounds :

Research Findings :

- Lead carbonate decomposes at ~315°C, releasing toxic lead oxide and carbon dioxide .

- Intermetallic calcium-lead compounds (e.g., CaPb₃) are studied for metallurgical applications but lack commercial viability due to toxicity .

Palladium Carbonate (PdCO₃)

Overview :

Palladium carbonate is a hypothetical or poorly characterized compound. Palladium typically forms oxides (PdO) or chlorides (PdCl₂), which are critical in catalysis and electronics .

Key Properties :

- Molar Mass : Hypothetical ~186.4 g/mol.

- Solubility : Insoluble in water (inferred from PdO behavior).

- Applications: No significant industrial use; PdCl₂ is preferred for catalytic processes.

Comparison with Palladium Compounds :

| Compound | Stability | Applications | Reactivity |

|---|---|---|---|

| Palladium Chloride | Stable in dry air | Catalysis (e.g., Wacker process) | Reacts with CO to form Pd(CO)₄²⁺ |

| Palladium Oxide | Stable up to 750°C | Hydrogenation catalysts | Reduces to metallic Pd in H₂ |

Research Findings :

- Palladium chloride is a precursor to catalytic systems in organic synthesis, outperforming hypothetical carbonate forms in reactivity .

Dicarbonates and Bicarbonates

Overview :

The term "dicarbonate" is ambiguous but may refer to bicarbonates (HCO₃⁻ salts) or peroxodicarbonates (C₂O₆²⁻). Calcium bicarbonate (Ca(HCO₃)₂) exists transiently in aqueous solutions but decomposes to CaCO₃, CO₂, and water .

Comparison with Carbonates :

| Compound | Solubility (g/L, 25°C) | Environmental Role | Stability |

|---|---|---|---|

| Calcium Carbonate | 0.013 | Marine sedimentation, pH buffering | Stable in alkaline conditions |

| Calcium Bicarbonate | 16.6 (transient) | Temporary water hardness | Unstable; decomposes readily |

| Sodium Bicarbonate | 96 | Food additive, antacid | Stable in dry conditions |

Research Findings :

- Bicarbonates play a critical role in buffering physiological and environmental pH but lack the structural permanence of carbonates .

Data Tables

Table 1: Physicochemical Properties

| Compound | Molar Mass (g/mol) | Solubility (g/L) | Melting Point (°C) |

|---|---|---|---|

| Calcium Carbonate | 100.09 | 0.013 | 1,339 (decomposes) |

| Lead(II) Carbonate | 267.21 | 0.00011 | 315 (decomposes) |

| Palladium Chloride | 177.33 | 50 (in HCl) | 679 |

| Sodium Bicarbonate | 84.01 | 96 | 50 (decomposes) |

Table 2: Toxicity and Regulatory Status

| Compound | Toxicity (LD₅₀) | Regulatory Status |

|---|---|---|

| Calcium Carbonate | Non-toxic | GRAS (FDA) |

| Lead(II) Carbonate | 450 mg/kg | Banned in consumer products (EU) |

| Palladium Chloride | 270 mg/kg | Restricted in industrial use |

| Sodium Bicarbonate | 4,220 mg/kg | GRAS (FDA) |

Biological Activity

The compound calcium; lead(II); palladium; dicarbonate is a complex coordination compound that has attracted attention due to its potential applications in catalysis and its biological implications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its properties.

Overview of the Compound

Calcium, lead(II), and palladium dicarbonate can be synthesized through various chemical processes involving calcium carbonate, lead salts, and palladium salts. The resulting compound exhibits unique catalytic properties, particularly in hydrogenation reactions.

Catalytic Properties

The primary biological activity of this compound is linked to its role as a catalyst. Research indicates that palladium-lead catalysts supported on calcium carbonate are effective in the selective hydrogenation of acetylenic bonds to olefinic bonds. This reaction is significant in organic synthesis and pharmaceutical applications, where selective hydrogenation is often required .

Table 1: Catalytic Activity of Palladium-Lead Catalysts

| Catalyst Composition | Reaction Type | Selectivity (%) | Reference |

|---|---|---|---|

| Pd-Pb on Calcium Carbonate | Hydrogenation of Phenylacetylene | 98 | |

| Pd-Pb Alloy | Semi-Hydrogenation | 95 | |

| Pd on Calcium Carbonate | General Hydrogenation | 90 |

Toxicity and Safety Assessments

Given the presence of lead, a known toxic element, the safety profile of calcium; lead(II); palladium; dicarbonate is critical. The European Medicines Agency (EMA) guidelines highlight the need for assessing elemental impurities in pharmaceuticals. Lead's toxicity can result in significant health risks, necessitating careful evaluation of exposure levels .

Table 2: Toxicity Profiles of Elemental Components

| Element | Toxicity Level | Safety Guidelines Reference |

|---|---|---|

| Calcium | Low | ICH Q3D |

| Lead | High (Neurotoxic) | ICH Q3D |

| Palladium | Moderate (Allergic) | ICH Q3D |

Case Studies

- Palladium-Lead Catalysts in Organic Synthesis

- Lead Poisoning and Palladium Interaction

Research Findings

Recent studies have focused on quantifying residual metal levels in reaction products involving palladium and lead compounds. These investigations aim to refine purification protocols to minimize toxicity while maximizing catalytic efficiency .

Additionally, modifications to palladium nanoparticles with boron have been explored to enhance their catalytic properties while addressing safety concerns related to lead contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.